molecular formula C8H9NO2 B3376445 (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid CAS No. 119924-13-9

(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid

Cat. No.: B3376445
CAS No.: 119924-13-9
M. Wt: 151.16 g/mol
InChI Key: XCNRMRKBMPBEBG-SNAWJCMRSA-N
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Description

(2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid: is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by its molecular structure, which includes a methyl group attached to the pyrrole ring and an acrylic acid moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-pyrrole-2-carbaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is converted to an acid group through oxidation. This can be achieved using reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors and continuous flow systems to ensure consistent product quality.

  • Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

(2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the acid group to alcohols or aldehydes.

  • Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4

  • Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed:

  • Oxidation: Carboxylic acids, esters

  • Reduction: Alcohols, aldehydes

  • Substitution: Nitro derivatives, halogenated pyrroles

Scientific Research Applications

(2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid: has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects.

Molecular Targets and Pathways:

  • Enzymes: It may inhibit enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

  • Pyrrole-2-carboxylic acid

  • 1-Methyl-1H-pyrrole-2-carbaldehyde

  • Acrylic acid derivatives

This detailed article provides an overview of (2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(1-methylpyrrol-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNRMRKBMPBEBG-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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